2-Chlorocyclohex-1-ene-1-carbonitrile

Vue d'ensemble

Description

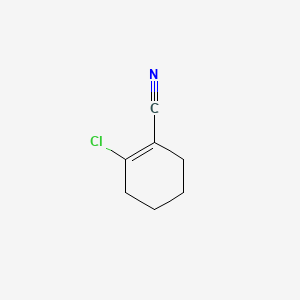

2-Chlorocyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C7H8ClN and a molecular weight of 141.6 g/mol . This compound is characterized by a cyclohexene ring substituted with a chlorine atom and a nitrile group. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclohex-1-ene-1-carbonitrile typically involves the reaction of cyclohexanone with trichlorophosphate in the presence of N,N-dimethylformamide (DMF). The reaction proceeds in two stages :

Stage 1: Cyclohexanone is reacted with trichlorophosphate in DMF at a low temperature (cooled with ice) for about 15 minutes. This forms a sticky white solid.

Stage 2: The mixture is then heated to 50°C, and hydroxylamine hydrochloride is added in portions while maintaining the temperature between 45-55°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is often automated to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chlorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

Substitution: Formation of substituted cyclohexene derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Oxidation: Formation of oximes or other oxidized products.

Applications De Recherche Scientifique

2-Chlorocyclohex-1-ene-1-carbonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving nitriles.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Chlorocyclohex-1-ene-1-carbonitrile depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, while in reduction reactions, the nitrile group is converted to an amine. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

2-Chlorocyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:

2-Bromocyclohex-1-ene-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

2-Fluorocyclohex-1-ene-1-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.

2-Iodocyclohex-1-ene-1-carbonitrile: Similar structure but with an iodine atom instead of chlorine.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which may differ from its halogen-substituted analogs .

Activité Biologique

2-Chlorocyclohex-1-ene-1-carbonitrile (CAS No. 119205-37-7) is a chemical compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is structurally characterized by a chlorinated cyclohexene ring with a nitrile functional group, which contributes to its reactivity and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclohexanone with trichlorophosphate in the presence of N,N-dimethylformamide (DMF). The process occurs in two stages:

- Formation of Intermediate : Cyclohexanone is reacted with trichlorophosphate at low temperatures, forming a sticky white solid.

- Final Product Formation : The mixture is heated, and hydroxylamine hydrochloride is added, resulting in the formation of this compound.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles, which may alter the compound's biological properties.

- Reduction Reactions : The nitrile group can be reduced to an amine, potentially enhancing its pharmacological profile.

- Oxidation Reactions : The compound can undergo oxidation to form oximes or other derivatives, which may exhibit distinct biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that compounds containing nitrile groups can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown moderate cytotoxicity against liver (WRL-68) and breast (MCF-7) cancer cells. The IC50 values for these compounds ranged from 50 μM to over 100 μM, indicating potential for further development as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and metabolism. For example, research on related compounds suggests that they may inhibit enzymes like aromatase and glycosyltransferase, which are critical in estrogen metabolism and cancer cell proliferation .

Case Studies

Several studies have explored the biological implications of this compound and its derivatives:

- Cytotoxicity Studies : In vitro assays showed that derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 50 μM to 100 μM. These findings suggest that structural modifications could enhance their anticancer properties.

- Enzyme Interaction Studies : Molecular docking studies revealed that certain derivatives effectively bind to active sites of target enzymes, indicating their potential as enzyme inhibitors .

- Pharmacological Applications : The compound has been utilized as a precursor in synthesizing pharmaceutical agents aimed at treating various diseases, including cancer and metabolic disorders .

Propriétés

IUPAC Name |

2-chlorocyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMPUGDGNQTHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.